![molecular formula C5H9NO2 B3188491 2-(Aminomethyl)cyclopropanecarboxylic acid CAS No. 215597-45-8](/img/structure/B3188491.png)
2-(Aminomethyl)cyclopropanecarboxylic acid
Overview
Description
2-(Aminomethyl)cyclopropanecarboxylic acid, also known as (+)-cis-2-Aminomethylcyclopropane carboxylic acid ((+)-CAMP), is an agonist for the GABAA-rho receptor .
Synthesis Analysis
The synthesis of 2-(Aminomethyl)cyclopropanecarboxylic acid involves several steps. Starting from 2–furaldehyde, the cis–isomer (CAMP) was synthesized over 10 steps . The enantiomeric (+)–TAMP was also synthesized in this study by employing a combination of d–menthol chiral auxiliary and quinine–derived organocatalyst 16 for construction of the (S,S)–trans–cyclopropane core .Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)cyclopropanecarboxylic acid is characterized by a cyclopropane ring fused to a carboxylic acid group . The compound has a molecular weight of 115.131 Da .Physical And Chemical Properties Analysis
2-(Aminomethyl)cyclopropanecarboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 115.131 Da . Its melting point and boiling point are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of Cyclopropane-fused GABA Analogs
The compound is used in the synthesis of cyclopropane-fused GABA (γ-aminobutyric acid) analogs . GABA is a neurotransmitter in the mammalian central nervous system, and the analogs created using 2-(Aminomethyl)cyclopropanecarboxylic acid are conformationally restricted .
Asymmetric Synthesis
The compound is used in asymmetric synthesis, a method that produces one enantiomer preferentially over the other . This is particularly useful in the synthesis of pharmaceuticals, as often only one enantiomer of a drug is therapeutically active .
Oncological Evaluation
Preliminary oncological assays have shown weak but specific activities of 2-(Aminomethyl)cyclopropanecarboxylic acid and its isomers . This suggests potential applications in cancer research .
Neuropharmacological Evaluation
The compound and its isomers have been used as control compounds in the neuropharmacological evaluation of other substances . This is important for understanding the neurological effects of these substances .
Synthesis of α-Stereogenic Carboxylic Acids
2-(Aminomethyl)cyclopropanecarboxylic acid is used in the catalytic asymmetric synthesis of α-stereogenic carboxylic acids . These acids are the backbone of many natural products and therapeutic reagents .
6. Synthesis of Chiral Ligands and Catalysts The compound is used in the synthesis of chiral ligands and catalysts . These are used in a variety of chemical reactions to control the stereochemical outcome .
Safety and Hazards
The safety data sheet for cyclopropanecarboxylic acid indicates that it is flammable and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this chemical only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Relevant Papers One relevant paper titled “Four Stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation” was found . This paper discusses the synthesis and biological evaluation of four stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic acid .
Mechanism of Action
Target of Action
2-(Aminomethyl)cyclopropanecarboxylic acid is a conformationally restricted analog of 4-aminobutyric acid (GABA), which is one of the neurotransmitters in the mammalian central nervous system . Therefore, its primary targets are likely to be GABA receptors, particularly the GABAA-rho receptor .
Mode of Action
This could involve binding to the receptor, causing a conformational change that allows for the flow of ions across the cell membrane, leading to a change in cell excitability .
Biochemical Pathways
The biochemical pathways affected by 2-(Aminomethyl)cyclopropanecarboxylic acid are likely to be those involving GABAergic neurotransmission. By interacting with GABA receptors, this compound could influence the balance of excitatory and inhibitory signals in the nervous system .
Pharmacokinetics
As a small, polar molecule, it may be expected to have good bioavailability and to be metabolized and excreted by standard pathways .
Result of Action
The molecular and cellular effects of 2-(Aminomethyl)cyclopropanecarboxylic acid’s action are likely to involve changes in neuronal excitability due to its interaction with GABA receptors. This could have various effects depending on the specific context, potentially including changes in mood, cognition, or motor control .
Action Environment
The action, efficacy, and stability of 2-(Aminomethyl)cyclopropanecarboxylic acid could be influenced by various environmental factors. These might include the presence of other neurotransmitters or drugs, the pH of the environment, and the specific subtypes of GABA receptors present .
properties
IUPAC Name |
2-(aminomethyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMERRXRMSAPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944162 | |
Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)cyclopropanecarboxylic acid | |
CAS RN |
215597-45-8 | |
Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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